An In-depth Technical Guide to Methyl 4-amino-3-fluoro-5-nitro-2-(phenylamino)benzoate (CAS 606093-58-7)
An In-depth Technical Guide to Methyl 4-amino-3-fluoro-5-nitro-2-(phenylamino)benzoate (CAS 606093-58-7)
For Researchers, Scientists, and Drug Development Professionals
Abstract
Methyl 4-amino-3-fluoro-5-nitro-2-(phenylamino)benzoate is a unique polysubstituted aromatic compound with significant potential as a key intermediate in the synthesis of novel therapeutic agents and advanced materials.[1][2] Its highly functionalized structure, featuring amino, fluoro, nitro, and phenylamino groups, offers a versatile platform for chemical modification and the development of compounds with tailored biological activities.[1][2] This guide provides a comprehensive overview of its chemical properties, a proposed synthetic strategy, its reactivity profile, and a discussion of its potential applications in medicinal chemistry, particularly in the development of anticancer and anti-inflammatory drugs.[1] Safety and handling protocols are also addressed to ensure its proper use in a research setting.
Chemical and Physical Properties
Methyl 4-amino-3-fluoro-5-nitro-2-(phenylamino)benzoate is a light yellow solid at room temperature.[1] Its multifaceted structure contributes to its utility as a building block in organic synthesis.[1][2]
| Property | Value | Source |
| CAS Number | 606093-58-7 | [1][3] |
| Molecular Formula | C₁₄H₁₂FN₃O₄ | [1] |
| Molecular Weight | 305.26 g/mol | [1] |
| Appearance | Light yellow solid | [1] |
| Purity | ≥ 98% (HPLC) | [1] |
| Storage Conditions | 0-8°C | [1] |
| Boiling Point (Predicted) | 475.2 °C at 760 mmHg | [2] |
| Density (Predicted) | 1.441 g/cm³ | [2] |
Synthesis and Reaction Pathways
Proposed Synthetic Workflow:
The synthesis of polysubstituted benzenes often relies on carefully planned electrophilic aromatic substitution reactions, where the directing effects of existing substituents are crucial for achieving the desired regiochemistry.
Caption: Proposed synthetic workflow for Methyl 4-amino-3-fluoro-5-nitro-2-(phenylamino)benzoate.
Detailed Protocol (Hypothetical):
Step 1: Synthesis of Methyl 3-fluoro-5-nitro-2-(phenylamino)benzoate
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To a solution of a suitable starting material, such as Methyl 2,3-difluoro-5-nitrobenzoate, in an appropriate solvent (e.g., N,N-dimethylformamide), add aniline and a non-nucleophilic base (e.g., triethylamine).
-
Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) and monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture and pour it into ice-water.
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Extract the product with an organic solvent (e.g., ethyl acetate).
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Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the intermediate product.
Step 2: Synthesis of Methyl 4-amino-3-fluoro-5-nitro-2-(phenylamino)benzoate
-
Dissolve the intermediate from Step 1 in a suitable solvent (e.g., dimethyl sulfoxide).
-
Add a source of ammonia (e.g., aqueous ammonia or a protected amine followed by deprotection).
-
Heat the reaction mixture and monitor by TLC.
-
Work-up the reaction as described in Step 1.
-
Purify the final product by column chromatography or recrystallization.
Note: This proposed synthesis is illustrative. The actual reaction conditions, including solvent, temperature, and reaction time, would require optimization.
Reactivity and Chemical Profile
The reactivity of Methyl 4-amino-3-fluoro-5-nitro-2-(phenylamino)benzoate is dictated by its diverse functional groups:
-
Amino Group (-NH₂): The primary amino group is a nucleophile and can undergo various reactions such as acylation, alkylation, and diazotization. It is an activating group, though its effect is modulated by the other substituents.
-
Nitro Group (-NO₂): The nitro group is a strong electron-withdrawing group and deactivates the aromatic ring towards electrophilic substitution. It can be reduced to an amino group, providing a route to further functionalization.
-
Fluoro Group (-F): The fluorine atom is an ortho-, para-directing deactivator in electrophilic aromatic substitution. It can also participate in nucleophilic aromatic substitution reactions under certain conditions.
-
Phenylamino Group (-NHPh): This secondary amine is also a nucleophile and can be further functionalized.
-
Ester Group (-COOCH₃): The methyl ester can be hydrolyzed to the corresponding carboxylic acid, which can then be converted to other functional groups such as amides or acid chlorides.
Potential Applications in Drug Discovery and Material Science
Methyl 4-amino-3-fluoro-5-nitro-2-(phenylamino)benzoate is a valuable intermediate in the synthesis of a variety of bioactive molecules and functional materials.[1]
4.1. Anticancer Drug Development:
The structural motif of polysubstituted anilines is present in numerous anticancer agents.[4] Para-aminobenzoic acid (PABA) and its analogs have been investigated for their potential as anticancer agents, with some derivatives showing significant cytotoxic activity against various cancer cell lines.[5][6] The presence of the nitro group in the target molecule offers a handle for reduction to an amine, which can then be used to construct heterocyclic systems known to possess antitumor properties, such as quinazolines or benzimidazoles.[4] The fluorine atom can enhance the pharmacokinetic properties of a drug, such as metabolic stability and membrane permeability.
4.2. Anti-inflammatory and Antimicrobial Agents:
Derivatives of aminobenzoic acids have also been explored for their anti-inflammatory and antimicrobial activities. The versatile substitution pattern of Methyl 4-amino-3-fluoro-5-nitro-2-(phenylamino)benzoate allows for the synthesis of a library of compounds that can be screened for these biological activities.
4.3. Material Science:
The compound can be incorporated into polymer formulations to enhance their mechanical and thermal properties, making it useful in the development of advanced materials for electronics and coatings.[1]
Spectroscopic Characterization (Predicted)
-
¹H NMR: Resonances corresponding to the aromatic protons, the N-H protons of the primary and secondary amines, and the methyl ester protons. The chemical shifts and coupling constants of the aromatic protons would be influenced by the electronic effects of the various substituents.
-
¹³C NMR: Signals for the carbon atoms of the benzene ring, the phenyl group, and the methyl ester. The positions of the signals would reflect the electron-donating and electron-withdrawing nature of the substituents.
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IR Spectroscopy: Characteristic absorption bands for the N-H stretching of the amino groups, the C=O stretching of the ester, the N-O stretching of the nitro group, and the C-F stretching.
-
Mass Spectrometry: A molecular ion peak corresponding to the molecular weight of the compound (305.26 g/mol ), along with fragmentation patterns characteristic of the loss of functional groups.
Safety and Handling
Hazard Identification:
Precautionary Measures:
-
Wash hands thoroughly after handling.[8]
-
Do not eat, drink, or smoke when using this product.
-
Wear protective gloves, protective clothing, eye protection, and face protection.[8]
-
Avoid breathing dust, fume, gas, mist, vapors, or spray.[8]
-
Use only outdoors or in a well-ventilated area.[8]
First Aid:
-
If swallowed: Call a POISON CENTER or doctor/physician if you feel unwell. Rinse mouth.
-
If on skin: Wash with plenty of soap and water. If skin irritation occurs, get medical advice/attention. Take off contaminated clothing and wash it before reuse.[8]
-
If inhaled: Remove person to fresh air and keep comfortable for breathing. Call a POISON CENTER or doctor/physician if you feel unwell.[8]
-
If in eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[8]
Storage:
-
Store in a well-ventilated place. Keep container tightly closed.[8]
-
Store locked up.[8]
-
Recommended storage temperature is 0-8°C.[1]
Disposal:
-
Dispose of contents/container to an approved waste disposal plant in accordance with local, regional, and national regulations.[8]
Conclusion
Methyl 4-amino-3-fluoro-5-nitro-2-(phenylamino)benzoate is a highly functionalized aromatic compound with considerable potential as a building block in medicinal chemistry and material science. Its versatile reactivity allows for the synthesis of a wide range of derivatives, making it an attractive starting point for the development of novel compounds with potential therapeutic applications, particularly in the field of oncology. Further research into the synthesis, reactivity, and biological activity of this compound and its derivatives is warranted to fully explore its potential.
References
- Al-Sanea, M. M., et al. (2023).
- Zhang, Y., et al. (2025). General (hetero)polyaryl amine synthesis via multicomponent cycloaromatization of amines.
- Li, Y., et al. (2022). 2-Aminobenzothiazoles in anticancer drug design and discovery. European Journal of Medicinal Chemistry, 238, 114481.
- Al-Amiery, A. A., et al. (2021). New Biological Properties of p-Aminobenzoic Acid. Molecules, 26(16), 4884.
- Srinivasan, S., et al. (2014). PABA/NO as an anticancer lead: analogue synthesis, structure revision, solution chemistry, reactivity toward glutathione, and in vitro activity. Journal of Medicinal Chemistry, 57(15), 6564-6575.
-
MySkinRecipes. (n.d.). Methyl 4-amino-3-fluoro-5-nitro-2-(phenylamino)benzoate. Retrieved from [Link]
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